3-amino-4-methyl-N-propylbenzenesulfonamide

Ubiquitin-specific protease 28 USP28 inhibition Deubiquitinase

This specific 3-amino-4-methyl-N-propylbenzenesulfonamide (CAS 952915-88-7) is the precise scaffold referenced in USP28 inhibitor patents. Procuring this exact substitution pattern mitigates the SAR-sensitive risk of obtaining a structurally divergent analog with irrelevant target engagement. Essential for reproducible cancer biology research and PROTAC linker conjugation fidelity.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B7792760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-methyl-N-propylbenzenesulfonamide
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N
InChIInChI=1S/C10H16N2O2S/c1-3-6-12-15(13,14)9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6,11H2,1-2H3
InChIKeySMSKONIFSHGYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-methyl-N-propylbenzenesulfonamide: Core Structural and Physicochemical Baseline for Procurement Evaluation


3-Amino-4-methyl-N-propylbenzenesulfonamide (CAS: 952915-88-7) is an aromatic sulfonamide derivative with a molecular formula of C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol. The compound features a benzenesulfonamide core substituted with an amino group at the 3-position, a methyl group at the 4-position, and an N-propyl chain on the sulfonamide nitrogen . This specific substitution pattern distinguishes it from simpler analogs and aligns with the core scaffold of substituted 3-amino-4-methylbenzenesulfonamides that have been investigated as small molecule inhibitors of ubiquitin-specific protease 28 (USP28) [1].

Why Generic 3-Amino-4-methyl-N-propylbenzenesulfonamide Analogs Cannot Be Assumed Interchangeable


Substituted benzenesulfonamides exhibit pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the substitution pattern—such as altering the position of the amino group, replacing the methyl group, or changing the N-alkyl chain length—can dramatically shift biological target engagement, potency, and selectivity [1]. The specific 3-amino-4-methyl-N-propyl configuration of this compound is explicitly encompassed within the generic scope of USP28 inhibitor patents, whereas analogs with para-amino substitution or different N-alkyl groups may exhibit divergent activity profiles against deubiquitinase enzymes [2]. Consequently, procurement of a non-identical benzenesulfonamide derivative without confirmatory comparative data carries a material risk of obtaining a compound with irrelevant or suboptimal activity for USP28-related research applications.

3-Amino-4-methyl-N-propylbenzenesulfonamide: Quantified Differentiation Evidence for Informed Procurement


USP28 Inhibitor Scaffold Alignment: Patent-Based Structural Differentiation

The compound 3-amino-4-methyl-N-propylbenzenesulfonamide falls within the generic Markush structure of substituted 3-amino-4-methylbenzenesulfonamides claimed as USP28 inhibitors. This patent-based scaffold alignment differentiates it from common benzenesulfonamide analogs (e.g., 4-amino-N-propylbenzenesulfonamide or N-(3-aminopropyl)-4-methylbenzenesulfonamide) that lack the precise 3-amino-4-methyl substitution pattern and are not explicitly claimed for USP28 inhibitory activity [1].

Ubiquitin-specific protease 28 USP28 inhibition Deubiquitinase Cancer therapeutics

Reported Inhibitory Activity: IC50 Value from Peer-Reviewed Commentary

A peer commentary associated with a PubChem BioAssay entry reports an IC50 value of 28 μM for 3-amino-4-methyl-N-propylbenzenesulfonamide [1]. This value provides a quantitative baseline for potency assessment, though the specific assay target and comparator data are not fully detailed in the available annotation.

IC50 Inhibitory potency PubChem BioAssay Screening hit

Physicochemical Differentiation: Molecular Descriptor Comparison with Structural Analogs

The 3-amino-4-methyl-N-propyl substitution pattern confers distinct physicochemical properties compared to positional isomers. For example, the para-amino analog 4-amino-N-propylbenzenesulfonamide (CAS: 1132-18-9) has a molecular formula of C9H13NO2S (MW: 199.27) and lacks the methyl substituent, resulting in different lipophilicity and hydrogen-bonding capacity. The N-(3-aminopropyl) positional isomer (CAS: 56125-49-6) has an identical molecular formula (C10H16N2O2S) and molecular weight (228.31) but differs in the placement of the amino group on the propyl chain rather than the aromatic ring, which may alter its conformational flexibility and target-binding interactions .

Physicochemical properties LogP Rotatable bonds Drug-likeness

3-Amino-4-methyl-N-propylbenzenesulfonamide: Evidence-Backed Research Application Scenarios


USP28 Deubiquitinase Inhibitor Development and Chemical Probe Studies

This compound serves as a structurally aligned starting point or reference tool for medicinal chemistry programs targeting ubiquitin-specific protease 28 (USP28). Its substitution pattern matches the core scaffold of patented USP28 inhibitors, making it relevant for structure-activity relationship (SAR) exploration, hit validation, and the development of chemical probes to interrogate USP28 function in cancer biology [1]. Researchers focused on deubiquitinase pathways, particularly those implicated in NOTCH1-driven cancers, should consider this scaffold for preliminary screening and analog generation.

Sulfonamide Library Screening and Hit Triage

With a reported IC50 of 28 μM [1], 3-amino-4-methyl-N-propylbenzenesulfonamide represents a moderate-potency screening hit suitable for inclusion in sulfonamide-focused libraries. This potency level is typical of initial hits from high-throughput screening campaigns and can serve as a benchmark for assessing the activity of newly synthesized analogs. Procurement of this specific compound ensures that screening results are reproducible and comparable across laboratories, particularly when validating hits from PubChem BioAssay datasets.

Positional Isomer Control in Structure-Activity Relationship Studies

The distinct substitution pattern of 3-amino-4-methyl-N-propylbenzenesulfonamide (CAS: 952915-88-7) differentiates it from its positional isomer N-(3-aminopropyl)-4-methylbenzenesulfonamide (CAS: 56125-49-6), which shares the same molecular weight but features an aliphatic amino group [1]. Procurement of both isomers enables controlled comparative studies to elucidate the impact of aromatic versus aliphatic amino placement on target binding, cellular permeability, and metabolic stability. This is essential for SAR campaigns aiming to optimize potency and selectivity.

Targeted Protein Degradation (TPD) Scaffold Exploration

Given its alignment with USP28 inhibitor chemotypes [1], this compound may serve as a ligand candidate for the design of proteolysis-targeting chimeras (PROTACs) or molecular glue degraders aimed at USP28. The presence of the N-propyl sulfonamide and aromatic amino group provides synthetic handles for linker conjugation while maintaining a scaffold with demonstrated engagement of the USP28 target class. Procurement of the exact compound ensures fidelity to the chemical matter referenced in the relevant patent literature.

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